molecular formula C7H8ClNO2 B050771 4-Pyridineacetic acid hydrochloride CAS No. 6622-91-9

4-Pyridineacetic acid hydrochloride

Cat. No. B050771
CAS RN: 6622-91-9
M. Wt: 173.6 g/mol
InChI Key: WKJRYVOTVRPAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridineacetic acid derivatives involves various methods. For instance, the synthesis of 3-pyridineacetic acid hydrochloride from 3-acetylpyridine, prepared through esterification and condensation of nicotinic acid, showcases a moderate and simpler process with an overall yield of 51.0% (Hua, 2004). Additionally, the synthesis of vitamin B6 derivatives, including pyridineacetic and pyridine-propionic acids, demonstrates the versatility of pyridine derivatives in chemical synthesis (Tomita, Brooks, & Metzler, 1966).

Molecular Structure Analysis

The molecular structure of pyridineacetic acid derivatives has been studied using various techniques, including X-ray crystallography. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals were synthesized, revealing different structural dimensions depending on the metal ions used, showcasing the structural versatility of pyridine derivatives (Das et al., 2009).

Chemical Reactions and Properties

Pyridineacetic acid derivatives participate in a variety of chemical reactions, highlighting their chemical reactivity. For example, the deconjugative esterification of cyclohexylideneacetic acids using 4-(pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings demonstrates their utility in synthetic chemistry (Sano et al., 2006).

Physical Properties Analysis

The physical properties of pyridineacetic acid derivatives, such as solubility and crystalline structure, are crucial for their application in materials science. The solid-state structure and conformation of related pyridine derivatives have been extensively analyzed, providing insight into their potential applications in various fields (Bandoli et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-pyridineacetic acid hydrochloride, including its reactivity and interactions with other compounds, are fundamental aspects of its scientific study. Its role as a catalyst in acylation reactions, for instance, has been investigated, showcasing its utility in organic synthesis (Liu et al., 2014).

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Synthesized from intermediates like 3-pyridylthioacetmorpholide, with moderate yields and simpler processes (Hua, 2004).
    • Employed in the synthesis of methyl alpha-phenyl-2- and 4-piperidineacetate through rearrangement reactions (Naito, Dohmori, & Kotake, 1964).
  • Catalysis and Chemical Reactions:

    • Used as a catalyst in deconjugative esterification of 2-cyclohexylideneacetic acids (Sano et al., 2006).
    • 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for acylation of inert alcohols (Liu, Ma, Liu, & Wang, 2014).
  • Pharmacological and Biological Applications:

    • Investigated for its potential in the treatment of steroid-dependent diseases, as it is a target for compounds like esters of 4-pyridineacetic acid (Bossche, 1992).
    • Analgesic effects of derivatives of pyridine-4-one, which include 3-hydroxy pyridine-4-one, have been evaluated, showing significant analgesic activity (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).
  • Material Science and Chemistry:

  • Complexation and Molecular Interactions:

Safety And Hazards

4-Pyridineacetic acid hydrochloride should be handled with care. Contact with skin and eyes should be avoided. It is recommended to wear chemical protective gloves and goggles when using this compound. In case of contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .

properties

IUPAC Name

2-pyridin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRYVOTVRPAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216417
Record name 4-Carboxymethylpyridinium chloride
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridineacetic acid hydrochloride

CAS RN

6622-91-9
Record name 4-Pyridylacetic acid hydrochloride
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Record name 4-Pyridineacetic acid hydrochloride
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Record name 6622-91-9
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Record name 4-Carboxymethylpyridinium chloride
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Record name 4-carboxymethylpyridinium chloride
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Record name 4-PYRIDINEACETIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MU Koller, KL Peariso, TS Guion… - Synthetic …, 1995 - Taylor & Francis
… of 2- and 4-pyridineacetic acid hydrochloride with substituted benzaldehydes (aq. alc., pH 6,… (mp 113 - 114O from 4-pyridineacetic acid hydrochloride and 3-hydroxybenzaldehyde; mp …
Number of citations: 8 www.tandfonline.com
M Long, J Zhang, P Guo, K Zhang, C Liu… - ACS Applied Energy …, 2021 - ACS Publications
… As shown in Figure S1, PFAD was synthesized by the esterification reaction of 1H,1H,2H,2H-perfluoro-1-sterol and 4-pyridineacetic acid hydrochloride. Figure 1a shows the molecular …
Number of citations: 12 pubs.acs.org
T Deng, J Zhao, D Peng, X He, X Huang… - Organic & …, 2022 - pubs.rsc.org
… The compound 2 (1 mmol) and 4-pyridineacetic acid hydrochloride (2 mmol) were dissolved in dry CHCl 3 (3 mL). Piperidine (8 mmol) was added to the above mixed solution, and the …
Number of citations: 7 pubs.rsc.org
VO Gelmboldt, VY Anisimov, IO Shyshkin… - Journal of Fluorine …, 2018 - Elsevier
Three pyridinium hexafluorosilicates with the compositions (LH) 2 [SiF 6 ] (I, II, III, where L = 2-, 3-, 4-carboxymethylpyridine) were obtained as crystalline solids upon interaction of …
Number of citations: 28 www.sciencedirect.com
AC Razus, C Nitu, V Tecuceanu… - European Journal of …, 2003 - Wiley Online Library
… para-nitrophenylacetic acids 3(oNO 2 ) and 3(pNO 2 ) and for thienylacetic acid 5, and good results were also obtained from the condensation of 4-pyridineacetic acid hydrochloride 6·…
MJ Li, X Liu, MJ Nie, ZZ Wu, CQ Yi, GN Chen… - …, 2012 - ACS Publications
… (19)L2 was prepared using a procedure similar to that for L1 except 4-pyridineacetic acid hydrochloride (70 mg, 0.36 mmol) and D,L-lipolol (50 mg, 0.26 mmol) were used instead of …
Number of citations: 28 pubs.acs.org
M Dai, CW Song, YJ Yang, HR Kim, YJ Reo… - Sensors and Actuators B …, 2021 - Elsevier
NAD(P)H quinone oxidoreductase-1 (NQO1) plays a role in reducing free radicals in cells and in detoxification of xenobiotics. It is also associated with some cancers and …
Number of citations: 12 www.sciencedirect.com
T Sun, Z Li, Z Xie, X Jing - Chemistry–An Asian Journal, 2016 - Wiley Online Library
Two fluorescent nanomedicines based on small molecular cyanine–platinum conjugates have been prepared via a nanoprecipitation method and characterized by transmission …
Number of citations: 16 onlinelibrary.wiley.com
L Jia, F Huang, H Ding, C Niu, Y Shang, W Hu, X Li… - Nano Today, 2021 - Elsevier
… 4-Pyridineacetic acid hydrochloride (520.8 mg, 3 mmol) and 1H,1H-Pentadecafluoro-1-octanol (1.2 g, 3 mmol) were dissolved in 50 mL dichloromethane. Then 619 mg (3 mmol) N, N′-…
Number of citations: 34 www.sciencedirect.com
M Mišić-Vuković, B Jovanović - Bulletin de la Société chimique, Belgrade, 1984 - Društvo
Number of citations: 0

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